
Quinoline, 1,2-dihydro-2-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-1,2-dihydroquinoline is a heterocyclic compound that belongs to the quinoline family It is characterized by a quinoline ring system with a methyl group attached to the second carbon and a hydrogenated nitrogen-containing ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methyl-1,2-dihydroquinoline can be synthesized through several methods. One common approach involves the cyclocondensation of aniline with acetophenone in the presence of a zeolite catalyst. This method is environmentally friendly and yields high conversion rates . Another method involves the Skraup synthesis, which uses glycerol, sulfuric acid, and an oxidizing agent to convert aromatic amines into quinoline derivatives .
Industrial Production Methods: Industrial production of 2-methyl-1,2-dihydroquinoline typically employs large-scale cyclocondensation reactions using zeolite catalysts. The process is optimized for high yield and purity, making it suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-1,2-dihydroquinoline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline derivatives.
Reduction: It can be reduced to form tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.
Reduction: Hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as halogens, alkyl halides, and nitrating agents are commonly used.
Major Products:
Oxidation: Quinoline derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinolines depending on the reagents used.
Scientific Research Applications
2-Methyl-1,2-dihydroquinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It is used as an additive in polymers and as a photosensitizer in solar cells.
Mechanism of Action
The mechanism of action of 2-methyl-1,2-dihydroquinoline involves its interaction with various molecular targets. It can act as a hydride donor or acceptor, participating in redox reactions. The compound’s effects are mediated through its interaction with enzymes and receptors, influencing biological pathways .
Comparison with Similar Compounds
Quinoline: A parent compound with similar structural features but without the methyl group.
2-Hydroxyquinoline: A derivative with a hydroxyl group at the second position.
4-Hydroxyquinoline: Another derivative with a hydroxyl group at the fourth position.
Uniqueness: 2-Methyl-1,2-dihydroquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
1125-81-1 |
|---|---|
Molecular Formula |
C10H11N |
Molecular Weight |
145.20 g/mol |
IUPAC Name |
2-methyl-1,2-dihydroquinoline |
InChI |
InChI=1S/C10H11N/c1-8-6-7-9-4-2-3-5-10(9)11-8/h2-8,11H,1H3 |
InChI Key |
MGJGQVQWKYBJPL-UHFFFAOYSA-N |
Canonical SMILES |
CC1C=CC2=CC=CC=C2N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,1-Dimethylethyl N-[3-(2-hydroxypropyl)-4-pyridinyl]carbamate](/img/structure/B13981018.png)
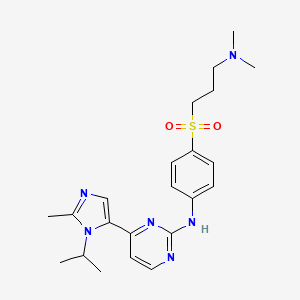
![4-[4-(2-Pyrrolidin-1-ylethyl)piperidin-1-yl]thieno[3,2-d]pyrimidine-6-carboxamide](/img/structure/B13981036.png)
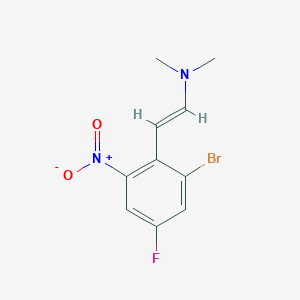
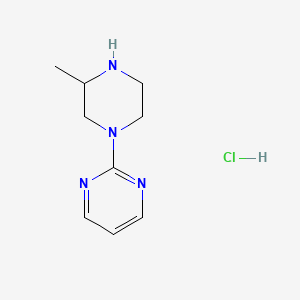

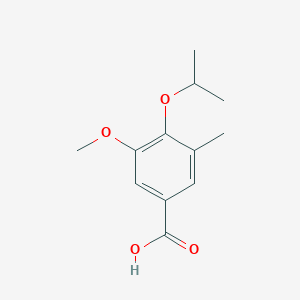
![4-(4-Hydroxyphenyl)-1,2,3,3a,4,9b-hexahydrocyclopenta[c]chromen-8-ol](/img/structure/B13981059.png)
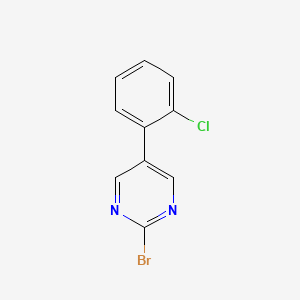
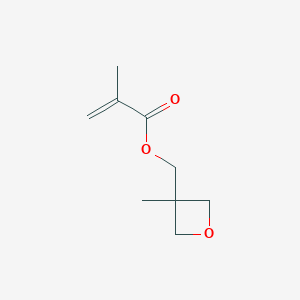
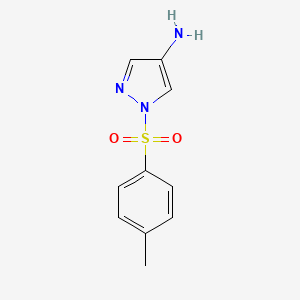


![4-chloro-6-(furan-2-yl)thieno[3,2-d]pyrimidine](/img/structure/B13981079.png)
